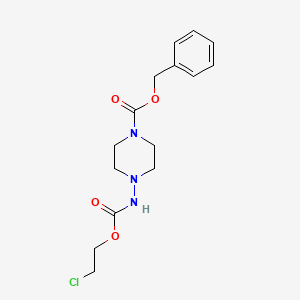
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine: is a synthetic organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methoxypropyl group and a methyl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-3-methylquinoxalin-2-amine typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced through nucleophilic substitution reactions. For example, 3-methoxypropylamine can be reacted with a suitable leaving group, such as a halide, on the quinoxaline core.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinoxaline core to dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, sulfonates; reactions can be conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Various substituted quinoxalines depending on the nucleophile used
Scientific Research Applications
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine:
Medicinal Chemistry: Quinoxaline derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. This compound may be investigated for similar biological activities.
Materials Science: Quinoxalines are used in the development of organic semiconductors and light-emitting diodes (LEDs). The unique structural features of this compound could make it a candidate for such applications.
Biological Research: The compound can be used as a molecular probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-3-methylquinoxalin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxypropyl and methyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine: can be compared with other quinoxaline derivatives, such as:
2,3-Dimethylquinoxaline: Lacks the methoxypropyl group, which may result in different biological activities and physicochemical properties.
3-Methoxypropylquinoxaline: Lacks the methyl group, potentially affecting its binding interactions and reactivity.
Quinoxaline N-oxides:
The presence of both the methoxypropyl and methyl groups in This compound makes it unique, potentially offering a combination of properties not found in other quinoxaline derivatives.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-3-methylquinoxalin-2-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-13(14-8-5-9-17-2)16-12-7-4-3-6-11(12)15-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,16) |
InChI Key |
YUOGVUZSFHFOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)


